molecular formula C10H11FO2 B2649622 (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid CAS No. 2248188-29-4

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid

Cat. No.: B2649622
CAS No.: 2248188-29-4
M. Wt: 182.194
InChI Key: KPWBMCKJLTZFFT-ZETCQYMHSA-N
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Description

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of phenylpropanoic acids This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2-methylpropanoic acid.

    Grignard Reaction: The 4-fluorobenzaldehyde is first converted to 4-fluorophenylmagnesium bromide using magnesium and bromine in an ether solvent.

    Aldol Condensation: The 4-fluorophenylmagnesium bromide is then reacted with 2-methylpropanoic acid under aldol condensation conditions to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or catalytic processes to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4-fluorobenzophenone or 4-fluorobenzoic acid.

    Reduction: Formation of 4-fluorophenylethanol or 4-fluorotoluene.

    Substitution: Formation of 4-hydroxyphenylpropanoic acid or 4-aminophenylpropanoic acid.

Scientific Research Applications

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A widely used nonsteroidal anti-inflammatory drug with a similar phenylpropanoic acid structure.

    Naproxen: Another nonsteroidal anti-inflammatory drug with a similar structure but different substituents on the phenyl ring.

    Ketoprofen: A nonsteroidal anti-inflammatory drug with a similar structure but different functional groups.

Uniqueness

(2S)-3-(4-Fluorophenyl)-2-methylpropanoic acid is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to other similar compounds.

Properties

IUPAC Name

(2S)-3-(4-fluorophenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWBMCKJLTZFFT-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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